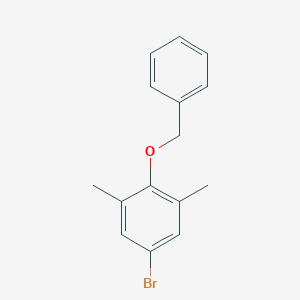

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOXNZBHMRVUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629233 | |

| Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168196-87-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of the target molecule, 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene. This compound serves as a valuable intermediate in various fields of organic synthesis, particularly in the development of novel pharmaceutical agents and materials science. The synthesis is achieved through a classic Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage. This guide details the step-by-step experimental protocol, delves into the underlying reaction mechanism, and offers insights into critical process parameters. Furthermore, a comprehensive characterization of the final product is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses are tabulated and interpreted to confirm the structure and purity of the synthesized compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this specific chemical transformation.

Introduction and Significance

2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is a substituted aromatic ether. The presence of the benzyloxy group provides a versatile handle for further functionalization or deprotection to reveal a phenolic moiety. The bromine atom, strategically positioned on the aromatic ring, serves as a key reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. The two methyl groups on the benzene ring influence the steric and electronic properties of the molecule, which can be crucial for its intended application. The strategic combination of these functional groups makes this compound a valuable building block in medicinal chemistry and materials science.

Synthesis via Williamson Ether Synthesis

The most direct and efficient route for the preparation of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is the Williamson ether synthesis.[1][2] This venerable yet highly effective method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this specific synthesis, the sodium salt of 4-bromo-2,6-dimethylphenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the starting phenol, 4-bromo-2,6-dimethylphenol, using a suitable base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to generate the corresponding phenoxide ion. This phenoxide is a potent nucleophile. The subsequent step involves the backside attack of this phenoxide on the benzylic carbon of benzyl bromide.[3] The bromide ion, being a good leaving group, is displaced, resulting in the formation of the desired ether and a sodium bromide salt as a byproduct. The concerted nature of the SN2 mechanism, where bond formation and bond breaking occur simultaneously, is a key feature of this reaction.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2,6-dimethylphenol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Benzyl bromide (1.1 eq)[4]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate mixture for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromo-2,6-dimethylphenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.

-

Benzyl bromide is a lachrymator and is corrosive.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

DMF is a potential teratogen and should be handled with caution.

Characterization of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

Confirmation of the structure and assessment of the purity of the synthesized compound are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Aromatic protons (benzyl group) |

| ~7.10 | s | 2H | Aromatic protons (dimethylbenzene ring) |

| ~5.05 | s | 2H | -OCH₂- protons (benzylic) |

| ~2.30 | s | 6H | -CH₃ protons |

Note: The exact chemical shifts may vary slightly.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-O (aromatic) |

| ~137 | Quaternary C (benzyl) |

| ~136 | Quaternary C-CH₃ |

| ~130 | Aromatic CH (dimethylbenzene) |

| ~128.5 | Aromatic CH (benzyl) |

| ~128.0 | Aromatic CH (benzyl) |

| ~127.5 | Aromatic CH (benzyl) |

| ~118 | C-Br |

| ~75 | -OCH₂- (benzylic) |

| ~16 | -CH₃ |

Note: The exact chemical shifts may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic ether like the target compound, characteristic C-O stretching vibrations are expected.[7][8]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretch (aryl alkyl ether)[9][10] |

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete conversion of the starting phenol (which would show an O-H stretch) to the ether product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For brominated compounds, a characteristic isotopic pattern is observed due to the presence of two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11][12]

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 291/293 | [M+H]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic fragment of benzyl group) |

The presence of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive indication of the presence of a single bromine atom in the molecule.[11][13]

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene via the Williamson ether synthesis. The detailed experimental protocol, coupled with an understanding of the underlying SN2 mechanism, provides a solid foundation for the successful preparation of this versatile intermediate. The comprehensive characterization data presented, including expected NMR, IR, and MS results, serve as a crucial reference for verifying the identity and purity of the final product. This information is intended to empower researchers and scientists in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.

References

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Jekel, M., & Reemtsma, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(5-6), 1125–1132. [Link]

-

New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]

-

LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Jekel, M., & Reemtsma, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. Ether Infrared spectra. [Link]

-

Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(11), 723. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Liu, X. (2024). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. tandfonline.com [tandfonline.com]

Physical and chemical properties of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene, a substituted aromatic ether with potential applications in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues, established chemical principles, and supplier-provided data to offer a robust profile for research and development purposes.

Introduction and Structural Elucidation

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene (CAS No. 168196-87-0) is a poly-substituted aromatic compound featuring a benzyloxy ether linkage, a bromine atom, and two methyl groups on a central benzene ring. The unique arrangement of these functional groups imparts specific reactivity and physicochemical characteristics that make it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the realm of drug discovery where the benzyloxy motif is a known pharmacophore.[1]

The structural framework suggests its utility as a scaffold for introducing a protected phenol and a reactive bromine atom, which can be further functionalized through various cross-coupling reactions. The dimethyl substitution pattern influences the steric and electronic environment of the aromatic ring, affecting its reactivity.

Caption: Chemical structure of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene.

Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 168196-87-0 | [2][3] |

| Molecular Formula | C₁₅H₁₅BrO | [1] |

| Molecular Weight | 291.19 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow solid or oil at room temperature. | Based on analogues like 4-bromo-2,6-dimethylphenol (solid) and 2-bromo-m-xylene (liquid). |

| Melting Point | Not available. Likely higher than the precursor 4-bromo-2,6-dimethylphenol (77-79 °C) due to increased molecular weight. | [4] |

| Boiling Point | Not available. Expected to be significantly higher than 200 °C at atmospheric pressure. | Based on the boiling point of similar molecular weight bromo-aromatic compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran; insoluble in water. | General solubility for non-polar organic compounds. |

Synthesis and Manufacturing

The most logical and direct synthetic route to 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is via the Williamson ether synthesis. This involves the benzylation of the corresponding phenol, 4-bromo-2,6-dimethylphenol.

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Structure

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is an aromatic ether. Its structure features a 1,3-dimethylbenzene (m-xylene) core, substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, while the benzyloxy group can act as a crucial pharmacophore or a stable protecting group for the phenolic hydroxyl.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

Synonyms : Benzene, 5-bromo-1,3-dimethyl-2-(phenylmethoxy)-[3]

Chemical Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Molecular Weight | 291.183 g/mol | [2][3] |

| Boiling Point | 365.3 ± 37.0 °C (Predicted) | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

| Purity | Typically ≥98% | [3] |

While specific spectroscopic data is not publicly aggregated, researchers can obtain certificates of analysis from suppliers which typically include NMR, HPLC, or LC-MS data to confirm identity and purity.[4][6]

Synthesis Protocol: A Field-Proven Methodology

The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide. The causality behind this choice is its high efficiency and the ready availability of the starting materials. The self-validating nature of this protocol lies in the straightforward purification and characterization of the product.

The logical workflow begins with the precursor 5-Bromo-2,6-dimethylphenol, which is deprotonated by a suitable base to form a nucleophilic phenoxide. This intermediate then undergoes an Sₙ2 reaction with benzyl bromide to yield the final product.

Caption: Williamson Ether Synthesis Workflow.

Detailed Step-by-Step Experimental Protocol:

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2,6-dimethylphenol (1.0 eq) and a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Base Addition : Add a moderate base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for faster reaction, a stronger base like sodium hydride (NaH, 1.1 eq). Stir the suspension at room temperature for 30 minutes. The formation of the phenoxide is the critical step, creating the necessary nucleophile.

-

Alkylation : Add benzyl bromide (1.1 eq) dropwise to the mixture. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring : Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

-

Workup : Upon completion, cool the reaction to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene.

Applications in Research and Drug Development

The true value of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene lies in its utility as a versatile building block for creating complex molecules, particularly in the field of medicinal chemistry.

Role as a Core Scaffold Intermediate

The "benzyloxy" pharmacophore is a recurring motif in many biologically active molecules, including potent and selective enzyme inhibitors.[1] Research has shown that this group can form critical interactions within the active sites of enzymes, contributing significantly to binding affinity.[1] For instance, the benzyloxy group is a key feature in the structure of Safinamide, a monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] This compound serves as a precursor to introduce this valuable pharmacophore into novel drug candidates.

Gateway for Molecular Elaboration

The bromine atom at the 5-position is a strategic feature for synthetic diversification. It provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Drug development professionals can leverage this reactivity to:

-

Build Biaryl Systems : Couple with boronic acids (Suzuki reaction) to create complex biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.

-

Introduce Amine Groups : Form carbon-nitrogen bonds (Buchwald-Hartwig amination) to append amine functionalities common in many classes of pharmaceuticals.

-

Attach Alkynyl Groups : Create carbon-carbon triple bonds (Sonogashira coupling), providing linear rigidity to a molecule or serving as a precursor for further transformations.

The benzyl group also functions as a robust protecting group for the phenol, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation when the hydroxyl group needs to be revealed for subsequent synthetic steps.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is not widely published, data from structurally analogous brominated aromatic compounds provide essential guidance for safe handling.[7]

-

Hazard Classification : Based on related compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Avoid breathing dust, fumes, or vapors.[7]

-

-

First Aid :

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[8]

-

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended (2-8°C).[4]

This information should be used as a preliminary guide; users are responsible for performing their own risk assessment before use.

References

-

ChemBK. (n.d.). 2-(BENZYLOXY)-5-BROMO-1,3-DIMETHYLBENZENE. Retrieved from ChemBK. [Link]

-

Al-Ghorbani, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22449. [Link]

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 168196-87-0|2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 5. 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | 168196-87-0 [amp.chemicalbook.com]

- 6. 84379-34-0 | 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene - Moldb [moldb.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

Molecular Structure and Overview

2-(benzyloxy)-5-bromo-1,3-dimethylbenzene possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 1,3-dimethylbenzene (m-xylene) core, substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. Understanding the electronic effects of these substituents is crucial for interpreting the spectral data. The electron-donating nature of the ether oxygen and the methyl groups, contrasted with the electron-withdrawing and heavy-atom effects of bromine, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene are detailed below.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H |

| ~7.15 | s | 2H | Aromatic-H (H-4, H-6) |

| ~5.10 | s | 2H | -O-CH₂-Ph |

| ~2.30 | s | 6H | -CH₃ (at C-1, C-3) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Phenyl Group): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the range of 7.45-7.30 ppm.[1] The exact chemical shifts and coupling patterns will depend on the specific magnetic environment, but they will be in the typical downfield region for aromatic protons.

-

Aromatic Protons (Dimethylbenzene Ring): The two protons on the substituted dimethylbenzene ring (H-4 and H-6) are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a singlet at approximately 7.15 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

-

Benzylic Protons: The two protons of the methylene bridge (-O-CH₂-Ph) are expected to be deshielded by the adjacent oxygen atom and the phenyl ring, resulting in a singlet at around 5.10 ppm.[2] The benzylic protons are typically found in the range of 4.5-5.5 ppm.

-

Methyl Protons: The six protons of the two methyl groups at positions C-1 and C-3 are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.30 ppm.[1]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (C-O) |

| ~138.0 | C-1, C-3 |

| ~137.0 | Phenyl C (ipso) |

| ~130.0 | C-4, C-6 |

| ~128.5 | Phenyl C (o, m) |

| ~128.0 | Phenyl C (p) |

| ~118.0 | C-5 (C-Br) |

| ~71.0 | -O-CH₂-Ph |

| ~16.0 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atom attached to the ether oxygen (C-2) is expected to be the most downfield of the dimethylbenzene ring carbons, appearing around 155.0 ppm.[3] The carbons bearing the methyl groups (C-1 and C-3) are predicted to be at approximately 138.0 ppm. The two equivalent aromatic CH carbons (C-4 and C-6) should appear around 130.0 ppm. The carbon atom bonded to bromine (C-5) will be shifted upfield due to the heavy atom effect, with a predicted chemical shift of about 118.0 ppm. The carbons of the benzyl group's phenyl ring will appear in their characteristic region of 127-137 ppm.

-

Benzylic Carbon: The carbon of the methylene bridge (-O-CH₂-Ph) is expected to resonate at approximately 71.0 ppm, a typical value for a carbon in an ether linkage.[3]

-

Methyl Carbons: The two equivalent methyl carbons are predicted to appear at around 16.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Aryl-O Asymmetric Stretch |

| ~1040 | Strong | Aryl-O Symmetric Stretch |

| ~1100 - 1000 | Medium | C-Br Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Interpretation of the Predicted IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (3100-3000 cm⁻¹) and the aliphatic methyl and methylene groups (2980-2850 cm⁻¹).[4]

-

Aromatic C=C Stretching: Absorptions corresponding to the C=C stretching of the aromatic rings are expected around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-O Ether Stretching: A key feature for this molecule will be the strong C-O stretching bands of the aryl alkyl ether. An asymmetric stretch is predicted around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[3][5]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Aromatic C-H Bending: Strong absorptions due to out-of-plane C-H bending of the substituted aromatic rings will be present in the 900-675 cm⁻¹ region.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline corrected.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following is a prediction of the electron ionization (EI) mass spectrum.

Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Predicted Fragment Ion |

| 290/292 | [M]⁺ (Molecular ion) |

| 183/185 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 211 | [M - Br]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 290 and 292, with a roughly 1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular formula is C₁₅H₁₅BrO.

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[6][7] This is a very common fragmentation for benzyl ethers.

-

Loss of Benzyl Radical: The loss of a benzyl radical (•C₇H₇) from the molecular ion would result in a fragment at m/z 183/185.

-

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment at m/z 211.

-

Caption: Predicted major fragmentation pathways for 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

-

Ionization:

-

Ionize the sample using a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions to generate a mass spectrum.

-

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene. The predicted data, based on established spectroscopic principles and analysis of similar structures, offers a robust framework for the characterization of this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data. Researchers synthesizing or working with this molecule can use this guide as a reference for confirming its structure and purity.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-m-xylene. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-m-xylene. Retrieved from [Link]

-

Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Journal of Mass Spectrometry. Retrieved from [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-m-xylene (C8H9Br). Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromo-4-benzyloxy-5-methoxybenzyl)-3,3-dimethylcyclohexanone. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern. Retrieved from [Link]

-

National Institutes of Health. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethyl-. Retrieved from [Link]

-

ResearchGate. (2018). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in synthetic organic chemistry. The document details a robust and efficient two-step synthesis pathway, commencing with the regioselective bromination of 2,6-dimethylphenol to yield 4-bromo-2,6-dimethylphenol, followed by a Williamson ether synthesis to introduce the benzyl protecting group. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, and a discussion of the compound's potential applications. The synthesis protocols are presented with a focus on causality, ensuring that experimental choices are clearly justified. All methodologies are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: Discovery and Context

The formal "discovery" of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is not chronicled as a singular event but rather represents a logical step in the broader development of synthetic methodologies. Its history is intrinsically linked to the advancement of protecting group strategies and the use of substituted halobenzenes in complex molecular syntheses.

The benzyl group serves as a robust and reliable protecting group for hydroxyl functionalities, prized for its stability across a wide array of reaction conditions and its susceptibility to mild cleavage through catalytic hydrogenolysis.[1][2] This makes it an invaluable tool in multi-step syntheses where the reactivity of a phenol must be temporarily masked.

Furthermore, substituted bromobenzenes are fundamental building blocks in modern organic chemistry.[3] The carbon-bromine bond provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.[3] The strategic placement of the bromine atom, along with the methyl and benzyloxy groups on the benzene ring, makes 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene a tailored precursor for the synthesis of more intricate molecular architectures.

This guide, therefore, presents the synthesis and characterization of this compound not as a historical account, but as a practical illustration of contemporary synthetic strategy.

Synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

The synthesis of the title compound is most efficiently achieved through a two-step process. This pathway is outlined below, with a detailed experimental protocol for each step.

Caption: Overall synthetic workflow for 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene.

Step 1: Synthesis of 4-Bromo-2,6-dimethylphenol

The initial step involves the electrophilic aromatic substitution of 2,6-dimethylphenol. The two methyl groups are ortho, para-directing activators. Due to steric hindrance at the ortho positions, bromination occurs selectively at the para position.

2.1.1. Experimental Protocol: Bromination of 2,6-Dimethylphenol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dimethylphenol (10.0 g, 81.8 mmol) in 100 mL of glacial acetic acid.

-

Bromine Addition: Cool the solution to 15 °C in an ice-water bath. From the dropping funnel, add a solution of bromine (4.2 mL, 81.8 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol-water to yield 4-bromo-2,6-dimethylphenol as a white to off-white crystalline solid.

Step 2: Synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[4] The reaction proceeds via an S(_N)2 mechanism.[5]

Sources

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene, a versatile chemical intermediate. The document details the synthesis of the core scaffold, starting from commercially available precursors, and subsequently explores its derivatization into a wide array of analogs through modern palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established, peer-reviewed chemical principles, offering both theoretical insight and practical, step-by-step protocols. The strategic importance of the sterically hindered 2,6-dimethylphenyl benzyl ether motif is discussed in the context of medicinal chemistry and materials science, providing a rationale for its use as a core structure in discovery programs. All protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Core Structure Analysis and Synthetic Strategy

The target molecule, 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene, is an aryl bromide featuring a benzyl-protected phenol. This structure is strategically designed for sequential functionalization. The bromine atom serves as a highly versatile synthetic handle for introducing molecular diversity via cross-coupling chemistry. The benzyl ether provides robust protection for the phenolic hydroxyl group, which can be removed under specific conditions to reveal a new site for modification. The flanking methyl groups provide steric hindrance, which can influence the conformation of resulting derivatives and potentially enhance metabolic stability in drug candidates.[1]

The most logical and efficient synthesis of the core structure is a two-step process:

-

Electrophilic Bromination: Selective bromination of the commercially available precursor, 2,6-dimethylphenol, at the para-position to yield 4-bromo-2,6-dimethylphenol.

-

Williamson Ether Synthesis: Protection of the resulting phenolic hydroxyl group via benzylation to afford the target compound.

This approach utilizes readily available starting materials and employs high-yielding, well-understood reactions.

Diagram: Synthetic Pathway to the Core Structure

Caption: Overall synthetic route from 2,6-dimethylphenol to the target compound.

Synthesis Protocols for Core Intermediate and Target Compound

Protocol: Synthesis of 4-Bromo-2,6-dimethylphenol

Rationale: The synthesis of the key intermediate, 4-bromo-2,6-dimethylphenol, is achieved through the electrophilic bromination of 2,6-dimethylphenol. The two methyl groups are ortho-, para-directing activators. Due to steric hindrance at the other ortho position, bromination occurs selectively at the para position. Acetic acid is a common solvent for such reactions as it can moderate the reactivity of bromine.[2] An alternative method uses N-bromosuccinimide (NBS) for a milder reaction.

Detailed Protocol (Adapted from Organic Syntheses Procedure for a similar compound[3]):

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution.

-

Reagents: Dissolve 2,6-dimethylphenol (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of phenol).

-

Reaction: Cool the flask in an ice-water bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 15 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-bromo-2,6-dimethylphenol as a white to off-white solid.[3]

| Parameter | Value | Reference |

| Precursor CAS | 576-26-1 (2,6-Dimethylphenol) | [4] |

| Product CAS | 2374-05-2 | [2][5] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Typical Yield | >90% | [6] |

Protocol: Synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

Rationale: This step involves a standard Williamson ether synthesis. A base is used to deprotonate the phenol, creating a nucleophilic phenoxide which then attacks the electrophilic benzyl bromide. The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction, especially for sterically hindered phenols.[7]

Detailed Protocol (Adapted from Czernecki et al.[7]):

-

Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-2,6-dimethylphenol (1.0 eq).

-

Reagents: Dissolve the phenol in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Catalyst (Optional but Recommended): Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

-

Reaction: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension. Heat the reaction to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting phenol.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure target compound.

| Parameter | Value | Reference |

| Product CAS | 168196-87-0 | |

| Molecular Formula | C₁₅H₁₅BrO | |

| Molecular Weight | 291.18 g/mol | |

| Expected ¹H NMR | Signals for aromatic protons, benzylic CH₂, and two distinct methyl groups. | [8][9] |

| Expected ¹³C NMR | Signals for aromatic carbons, benzylic carbon, and methyl carbons. | [8][10] |

Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11][12]

Diagram: Cross-Coupling Derivatization Pathways

Caption: Major cross-coupling pathways for derivatization.

Suzuki-Miyaura Coupling: C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[12] This allows for the synthesis of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and organic electronics.[13] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol (Adapted from BenchChem Application Notes[10]):

-

Setup: To an oven-dried Schlenk flask, add 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere to 90-100 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

| Coupling Partner | Catalyst System | Base | Expected Product Class |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Styrenyl |

| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Heterobiaryl |

Buchwald-Hartwig Amination: C-N Bond Formation

Rationale: This reaction is a premier method for constructing aryl-amine bonds.[11][14] It couples the aryl bromide with primary or secondary amines, providing access to a vast chemical space of aniline derivatives critical in medicinal chemistry.[15][16] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.

Representative Protocol (Adapted from BenchChem Application Notes[15]):

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-8 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagents: Add 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene (1.0 eq) and the desired amine (1.2 eq).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C with stirring for 4-24 hours. Monitor by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Amine Partner | Ligand | Base | Expected Product Class |

| Morpholine | XPhos | NaOtBu | N-Aryl heterocycle |

| Aniline | RuPhos | K₂CO₃ | Diaryl amine |

| Benzylamine | BrettPhos | LHMDS | N-Aryl benzylamine |

Sonogashira, Heck, and Stille Couplings: Further C-C Bond Formation

While Suzuki and Buchwald-Hartwig reactions are often the first choice, other cross-coupling methods offer unique advantages for creating specific analogs.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a dual palladium and copper catalyst system.[17][18] It is the most direct method for synthesizing aryl alkynes, which are valuable precursors for heterocycles and can act as rigid linkers in drug design.

-

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, resulting in a substituted alkene product.[19][20] It is particularly useful for synthesizing stilbene and cinnamate analogs. The regioselectivity can sometimes be a challenge but is often controllable.

-

Stille Coupling: This reaction uses an organotin reagent as the coupling partner.[21][22] While the toxicity of tin reagents is a significant drawback, the Stille reaction is exceptionally tolerant of functional groups and is sometimes superior for complex molecule synthesis where other methods fail.[23]

Potential Applications and Strategic Value

The derivatives of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene are of interest primarily in drug discovery and materials science.

-

Medicinal Chemistry: The 2,6-dimethylphenyl moiety is a known pharmacophore that can impart favorable properties. The methyl groups can enforce a twisted conformation between the central ring and any appended groups, which can be crucial for selective binding to a biological target. They can also sterically shield the ether linkage, potentially reducing metabolic susceptibility to cleavage. By analogy, derivatives of the structurally similar 4-(benzyloxy)-2-bromo-1-fluorobenzene have been investigated as inhibitors of PI3Kα and mTOR, key targets in oncology.[24] The diverse analogs accessible through the cross-coupling reactions described herein could be screened against a wide range of biological targets, including kinases, GPCRs, and ion channels.

-

Materials Science: Biaryl and styrenyl derivatives synthesized via Suzuki and Heck reactions are core structures in the field of organic electronics. These conjugated systems are potential candidates for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other advanced materials.[5]

Conclusion

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene represents a highly valuable and strategically designed building block. Its synthesis is straightforward from inexpensive starting materials. The true power of this scaffold lies in the versatility of its aryl bromide handle, which provides a gateway to a vast and diverse library of derivatives through well-established and reliable palladium-catalyzed cross-coupling reactions. This guide has provided the foundational knowledge and actionable protocols for researchers to synthesize this core and explore its potential in creating novel molecules for pharmaceutical and material science applications.

References

A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Stille Coupling. Organic Synthesis. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH National Library of Medicine. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

The Significance of 4-Bromo-2,6-dimethylphenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Chemistry Portal. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH National Library of Medicine. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

- A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Library of Medicine. [Link]

-

2,6-Dimethylphenol: Applications Beyond Polymers and Pharma. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Benzyl (benzyloxy) benzene derivatives.

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

-

Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. Semantic Scholar. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. NIH National Library of Medicine. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion. ChemRxiv. [Link]

-

2-(2-Bromo-4-benzyloxy-5-methoxybenzyl)-3,3-dimethylcyclohexanone. SpectraBase. [Link]

-

Chemical structure and biological activity of p-disubstituted derivatives of benzene. Semantic Scholar. [Link]

-

The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Allyl 2,6-dimethylphenyl ether. PubChem. [Link]

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

-

Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 7. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. Stille Coupling [organic-chemistry.org]

- 23. uwindsor.ca [uwindsor.ca]

- 24. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Applications of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is a halogenated aromatic ether that, while not extensively documented as an end-product, holds significant potential as a versatile chemical intermediate. Its molecular architecture, featuring a reactive bromine atom, a sterically hindered backbone, and a benzyloxy protecting group, makes it a valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its probable applications, focusing on its role in the construction of complex molecular frameworks, particularly biaryl structures, which are pivotal in medicinal chemistry and materials science. A detailed synthetic protocol for its preparation and a representative application in palladium-catalyzed cross-coupling reactions are presented to illustrate its practical utility.

Introduction: Unveiling the Potential of a Strategic Building Block

In the landscape of organic synthesis, the strategic value of a molecule often lies not in its intrinsic properties but in its capacity to serve as a precursor for more complex and functional structures. 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is a prime example of such a chemical entity. Characterized by a dibenzyl ether moiety and a strategically positioned bromine atom on a dimethylated benzene ring, this compound is poised for a range of chemical transformations.

The presence of the bromine atom is particularly noteworthy, as it serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The dimethyl substitution pattern provides steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the resulting products. The benzyloxy group, a common protecting group for phenols, offers a stable ether linkage that can be selectively cleaved under specific conditions to reveal a hydroxyl functionality for further derivatization.

This guide will explore the synthetic pathways to access this compound and delve into its most promising application: its use as a key intermediate in the synthesis of biaryl compounds. Biaryl scaffolds are prevalent in a vast array of biologically active molecules and functional materials, underscoring the importance of versatile building blocks like 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene in advancing drug discovery and materials science.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.18 g/mol |

| CAS Number | 168196-87-0 |

| Appearance | Likely a solid or oil |

| Boiling Point | 365.3 ± 37.0 °C (Predicted) |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene: A Proposed Pathway

While specific literature detailing the synthesis of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is sparse, a plausible and efficient two-step synthetic route can be devised from the commercially available precursor, 2,6-dimethylphenol. This proposed synthesis involves an initial bromination followed by a Williamson ether synthesis.

Step 1: Electrophilic Bromination of 2,6-Dimethylphenol

The first step is the selective bromination of 2,6-dimethylphenol to yield 4-bromo-2,6-dimethylphenol. The ortho-methyl groups direct the incoming electrophile (bromine) to the para position due to steric hindrance and their electron-donating nature.

Reaction: 2,6-Dimethylphenol → 4-Bromo-2,6-dimethylphenol

Rationale for Experimental Choices: The choice of a suitable brominating agent and solvent system is crucial for achieving high regioselectivity and yield. A non-polar solvent is often preferred to minimize side reactions.[4]

Step 2: Williamson Ether Synthesis

The second step involves the benzylation of the hydroxyl group of 4-bromo-2,6-dimethylphenol via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Reaction: 4-Bromo-2,6-dimethylphenol + Benzyl bromide → 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

Rationale for Experimental Choices: A strong base, such as sodium hydride or potassium carbonate, is required to deprotonate the phenol. The choice of solvent, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the nucleophilic substitution.[5]

Core Application: A Gateway to Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This powerful reaction enables the formation of a carbon-carbon bond between the brominated aromatic ring and a wide variety of organoboron compounds, leading to the synthesis of diverse biaryl and substituted aromatic structures.[1][6]

Biaryl moieties are considered "privileged structures" in medicinal chemistry due to their prevalence in a multitude of clinically used drugs and biologically active natural products.[7][8] They are key components in drugs for treating conditions ranging from inflammation to cancer.[6] The ability to synthesize novel biaryl compounds is therefore of paramount importance in drug discovery.

The 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene scaffold offers several advantages in this context:

-

Reactive Handle: The C-Br bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

-

Structural Diversity: A wide range of boronic acids and esters can be coupled, allowing for the introduction of various substituents and the exploration of extensive chemical space.

-

Latent Functionality: The benzyloxy group can be deprotected post-coupling to reveal a phenol, providing a site for further functionalization or for acting as a key pharmacophoric feature.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene with phenylboronic acid.

Objective: To synthesize 2-(benzyloxy)-5-phenyl-1,3-dimethylbenzene.

Materials:

-

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a minimal amount of toluene.

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol (10 mL) to the reaction flask. Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(benzyloxy)-5-phenyl-1,3-dimethylbenzene.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene represents a strategically valuable, yet underutilized, building block in organic synthesis. Its true potential is realized when employed as an intermediate in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl scaffolds. This guide has provided a comprehensive overview of its likely applications, a plausible synthetic route, and a detailed protocol for a key transformation, thereby equipping researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.

Future research could focus on exploring the utility of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene in other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, to further expand the repertoire of accessible molecular structures. Additionally, the synthesis and biological evaluation of novel biaryl compounds derived from this intermediate could lead to the discovery of new therapeutic agents and advanced materials.

References

[6] Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 295-306. [Link]

[7] Jain, Z. J., et al. (2017). Biphenyls are an important organic intermediates that serve as the structural moiety in a wide range of compounds with significant pharmacological activity. ResearchGate. [Link]

[1] Al-dujaili, L. J., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19367. [Link]

[2] Jain, Z. J., et al. (2013). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific and Development Research, 2(7), 1-10. [Link]

[3] Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

[8] Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S131-S145. [Link]

[4] NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2,6-dimethylphenol in Modern Chemical Synthesis. [Link]

[5] Galib, M., et al. (2010). Benzylation of p-Chlorophenol: A Statistical Study. Dhaka University Journal of Science, 58(2), 169-174. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(benzyloxy)-5-bromo-1,3-dimethylbenzene is a brominated aromatic ether of increasing interest within synthetic organic chemistry and drug discovery pipelines. Its unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures. However, as with any halogenated organic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established principles of laboratory safety and data from structurally related molecules.

Hazard Identification and Risk Assessment

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5][6]

The toxicological properties have not been fully investigated, and as such, the compound should be handled with the assumption that it may have other adverse health effects.[1]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls